molecular formula C7H7N5O2 B15213898 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl- CAS No. 54814-49-2

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-

Cat. No.: B15213898
CAS No.: 54814-49-2
M. Wt: 193.16 g/mol
InChI Key: KROIUJWIWLRCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl- is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core. Its structure includes a carboxylic acid group at position 3, an amino substituent at position 4, and a methyl group at position 1 (Figure 1). This compound belongs to the pyrazolopyrimidine family, which is known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .

Synthetic routes for analogous compounds, such as ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1), involve cyclization and functionalization steps to introduce substituents like imino or hydrazine groups .

Properties

CAS No.

54814-49-2

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H7N5O2/c1-12-6-3(4(11-12)7(13)14)5(8)9-2-10-6/h2H,1H3,(H,13,14)(H2,8,9,10)

InChI Key

KROIUJWIWLRCEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of hydrazine derivatives with β-ketoesters followed by cyclization can yield the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound differs from analogs in substituent type and position. For example:

  • Compound 2 (4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine): Features a p-tolyl group at position 1 and an imino group at position 4 instead of a methyl and amino group.
  • Compound 3 (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine): Contains a hydrazine substituent at position 4, which may confer chelation properties or instability under acidic conditions compared to the amino group in the target compound .

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility relative to non-polar derivatives like Compound 2 or 3, which lack ionizable groups.
  • Stability: The amino group in the target compound is less prone to isomerization compared to hydrazine or imino derivatives. For instance, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., Compounds 7 and 9) undergo isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8) under specific conditions, highlighting the influence of substituents on stability .

Pharmacological Implications

  • Binding Affinity : The carboxylic acid group may interact with polar residues in enzyme active sites, distinguishing the target compound from methyl or p-tolyl derivatives.
  • Metabolic Stability : The methyl group at position 1 could reduce metabolic degradation compared to bulkier substituents like p-tolyl.

Data Table: Key Features of Comparable Pyrazolopyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties
Target Compound 1-Me, 4-NH₂, 3-COOH C₈H₇N₅O₂ High solubility, stable amino group
Compound 2 1-p-tolyl, 4-imino, 5-NH₂ C₁₃H₁₂N₆ Hydrophobic, potential kinase inhibition
Compound 3 1-p-tolyl, 4-hydrazine C₁₂H₁₁N₇ Chelation capability, pH-sensitive
Compound 7 Fused triazolopyrimidine C₉H₆N₈ Isomerizes under heat, moderate solubility

Research Findings

  • Synthesis: Analogous compounds (e.g., 2 and 3) are synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) via cyclization and functionalization . The target compound likely follows a similar route, with additional steps to introduce the carboxylic acid group.
  • Isomerization: Derivatives like 7 and 9 isomerize to 6 and 8, underscoring the importance of substituent positioning on stability . The target compound’s amino and methyl groups may mitigate such rearrangements.
  • Applications : Pyrazolopyrimidines are explored as kinase inhibitors (e.g., JAK/STAT pathway) and antimicrobial agents. The carboxylic acid group in the target compound could enhance binding to ATP pockets or metal ions in enzymes.

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, 4-amino-1-methyl- (CAS Number: 54814-49-2) is a compound that has garnered attention for its potential biological activities. Its molecular formula is C7H7N5O2C_7H_7N_5O_2, with a molecular weight of approximately 193.16 g/mol. The compound features a pyrazolo-pyrimidine structure, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC7H7N5O2
Molecular Weight193.163 g/mol
Density1.86 g/cm³
Boiling Point517.5 °C
Flash Point266.7 °C
LogP0.2249

Antitumor Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that compounds within this class can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited the growth of various human cancer cell lines, including breast and lung cancer cells, through mechanisms involving the inhibition of kinases that are critical for tumor growth and survival .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidines have been shown to reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory pathways.

  • Research Findings : In an experimental model of arthritis, administration of pyrazolo[3,4-d]pyrimidine derivatives resulted in a marked decrease in inflammatory markers and improvement in clinical symptoms .

Cardiovascular Effects

Preliminary studies suggest that 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid may influence lipid metabolism and cardiovascular health.

  • Case Study : A research article noted that treatment with pyrazolo[3,4-d]pyrimidine compounds led to a significant reduction in serum cholesterol levels in rat models, indicating potential benefits for cardiovascular health .

The biological activity of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Many derivatives act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression.
  • Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.
  • Lipid Metabolism Regulation : It appears to influence lipid profiles, potentially impacting cardiovascular health.

Q & A

Q. What are the common synthetic routes for 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. For example:

  • Intermediate formation : Reacting 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine with formic acid and acetic anhydride yields an N-formyl intermediate, which can be further modified .
  • Condensation reactions : Heating 4-aminoantipyrine derivatives with aromatic acid chlorides in glacial acetic acid under reflux (e.g., 24 hours) is a common method to form pyrazolo[3,4-d]pyrimidine cores .
  • Recrystallization : Products are often purified using glacial acetic acid or ethanol to achieve high purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .
    • NMR (¹H and ¹³C) confirms substituent positions and purity. For example, methyl groups in 1-methyl derivatives appear as singlets near δ 2.5 ppm .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for protonated ions) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural determination, enabling precise bond-length and angle measurements .

Q. What are the key pharmacological properties reported for this compound?

Pyrazolo[3,4-d]pyrimidine derivatives exhibit:

  • Antitumor activity : Inhibition of tumor cell proliferation via purine analog mechanisms (e.g., targeting kinases or DNA synthesis) .
  • Antiviral potential : Structural similarity to nucleosides enables interference with viral replication .
  • Kinase inhibition : Derivatives have been explored as phosphoinositide 3-kinase (PI3K) inhibitors, relevant in cancer signaling pathways .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

  • Reaction conditions : Extending reflux time (e.g., 24–48 hours) or using catalysts like acetic anhydride can enhance intermediate formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may increase solubility of intermediates, while glacial acetic acid aids in cyclization .
  • Purification : Gradient recrystallization or column chromatography improves purity, critical for pharmacological studies .

Q. How can structural modifications enhance biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., fluorine at position 3) increase kinase binding affinity .
    • Bulkier aromatic groups (e.g., naphthyl) improve antitumor activity by enhancing hydrophobic interactions .
  • Prodrug design : Phosphorylation (e.g., triphosphate derivatives) can enhance cellular uptake and bioavailability .

Q. How to resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent in vitro models (e.g., MTT assay for cytotoxicity) and cell lines (e.g., HeLa or MCF-7) to compare results .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
  • Mechanistic studies : Employ kinase profiling panels or RNA sequencing to identify off-target effects or pathway-specific activity .

Q. How to design experiments to evaluate kinase inhibition mechanisms?

  • Enzyme assays : Measure IC₅₀ values using recombinant kinases (e.g., PI3K isoforms) and ATP-competitive assays .
  • Molecular docking : Use software like AutoDock to predict binding modes, guided by crystallographic data .
  • Cellular validation : Combine kinase inhibition data with Western blotting to assess downstream signaling (e.g., Akt phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.